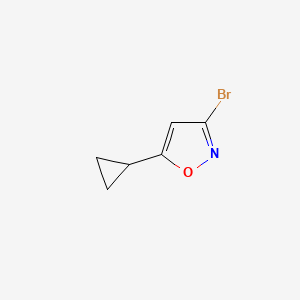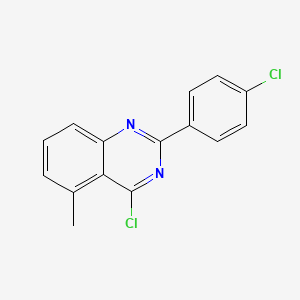
2-Hydrazinylbenzenesulfonamide hydrochloride
概要
説明
2-Hydrazinylbenzenesulfonamide hydrochloride is a chemical compound characterized by its hydrazine and sulfonamide functional groups. It is a white crystalline solid with a molecular formula of C6H10ClN3O2S and a molecular weight of 223.68 g/mol. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
作用機序
Target of Action
The primary targets of 2-Hydrazinylbenzenesulfonamide hydrochloride are cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid . Prostaglandins are lipid compounds that have diverse hormone-like effects in the body, including the regulation of inflammation.
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 convert arachidonic acid into prostaglandins This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a decrease in prostaglandin production . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes . Additionally, some N-arylpyrazole derivatives bearing the sulfonamide moiety, which includes this compound, have shown promising cytotoxicity against certain human tumor cell lines .
生化学分析
Biochemical Properties
2-Hydrazinylbenzenesulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as an intermediate in the synthesis of anti-inflammatory drugs like Celebrex . The compound’s interactions with biomolecules are primarily through its hydrazine and sulfonamide groups, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its role in inhibiting COX enzymes is well-documented, where it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it decomposes at temperatures around 204°C . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation and pain. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are observed where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes increase the compound’s hydrophilicity, facilitating its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . It can be distributed to various cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylbenzenesulfonamide hydrochloride typically involves the reaction of hydrazine with benzenesulfonamide under acidic conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and controlled environments to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2-Hydrazinylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Production of hydrazine derivatives.
Substitution: Generation of various substituted benzenesulfonamides.
科学的研究の応用
2-Hydrazinylbenzenesulfonamide hydrochloride is widely used in scientific research due to its versatile chemical properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In biochemical studies and enzyme inhibition assays.
Medicine: As a precursor for pharmaceutical compounds and in drug discovery.
Industry: In the production of dyes, pigments, and other chemical intermediates.
類似化合物との比較
2-Hydrazinylbenzenesulfonamide hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:
4-Hydrazinobenzenesulfonamide Hydrochloride: Similar structure but different position of the hydrazine group.
Benzenesulfonamide: Lacks the hydrazine group.
Hydrazine: Does not contain the sulfonamide group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
2-hydrazinylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-3-1-2-4-6(5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQMMBHDIDLJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695961 | |
| Record name | 2-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-19-6 | |
| Record name | Benzenesulfonamide, 2-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1501875.png)
![3-chloro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1501886.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1501901.png)
![3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1501919.png)
![3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1501920.png)


![Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid](/img/structure/B1501947.png)






